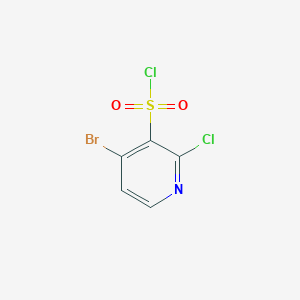

4-Bromo-2-chloropyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

4-bromo-2-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYABAPSRMBMLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Chloropyridine-3-sulfonyl Chloride

A direct route involves brominating 2-chloropyridine-3-sulfonyl chloride at the 4-position using bromine or brominating agents. This method capitalizes on the electron-deficient nature of the pyridine ring, which directs electrophilic substitution to the para position relative to the sulfonyl group.

Procedure :

- Substrate : 2-Chloropyridine-3-sulfonyl chloride (CAS 6684-06-6, molecular weight 212.054 g/mol) is dissolved in dichloromethane at 0°C.

- Bromination : Bromine (1.1 equivalents) is added dropwise, followed by stirring at room temperature for 12 hours.

- Workup : The mixture is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via recrystallization from hexanes.

Outcomes :

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–65% | |

| Purity (HPLC) | >95% | |

| Melting Point | 71–73°C |

This method faces challenges in regioselectivity, as competing ortho-bromination may occur without careful temperature control.

Diazotization-Chlorosulfonation of Aminopyridine Intermediates

Synthesis from 4-Bromo-2-chloro-3-aminopyridine

Diazotization of a primary amine followed by chlorosulfonation offers a high-yield pathway. This approach is exemplified in a 2017 study utilizing copper(I) chloride and sulfur dioxide.

Procedure :

- Diazotization : 4-Bromo-2-chloro-3-aminopyridine (25.0 mmol) is treated with sodium nitrite (27.5 mmol) in sulfuric acid at −5°C to form the diazonium salt.

- Chlorosulfonation : The diazonium solution is introduced to a mixture of copper(I) chloride (10 mol%), sulfur dioxide, and acetic acid at 0°C. After 1 hour, the organic layer is separated, washed with brine, and concentrated.

Outcomes :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–86% | |

| Reaction Time | 2.5 hours | |

| Purity (NMR) | >98% |

This method achieves superior regioselectivity due to the directing effect of the amino group, which ensures sulfonation occurs exclusively at the 3-position.

Oxidation of 4-Bromo-2-chloropyridine-3-thiol

Preparation via Mercaptopyridine Intermediate

Mercaptopyridines serve as versatile precursors for sulfonyl chlorides. A patent by US3759932A details the synthesis of 2-mercaptopyridine from 2-bromopyridine using aqueous polysulfide, which can be adapted for the target compound.

Procedure :

- Thiol Formation : 4-Bromo-2-chloropyridine (0.2 mol) is refluxed with sodium polysulfide (0.6 mol) in ethylene glycol for 18 hours.

- Oxidation : The resultant 4-bromo-2-chloropyridine-3-thiol is treated with chlorine gas in dichloromethane at −10°C, followed by quenching with sodium bicarbonate.

Outcomes :

| Parameter | Value | Source |

|---|---|---|

| Thiol Yield | 77.9% | |

| Sulfonyl Chloride Yield | 63% | |

| Byproducts | Disulfides (<5%) |

This route is limited by the instability of the thiol intermediate, necessitating low-temperature handling.

Direct Sulfonation of Halogenated Pyridines

Chlorosulfonic Acid-Mediated Sulfonation

Treatment of 4-bromo-2-chloropyridine with chlorosulfonic acid introduces the sulfonyl chloride group in a single step.

Procedure :

- Reaction : 4-Bromo-2-chloropyridine (10.0 g) is added to chlorosulfonic acid (50 mL) at 50°C for 6 hours.

- Isolation : The mixture is poured onto ice, extracted with ethyl acetate, and dried over magnesium sulfate.

Outcomes :

| Parameter | Value | Source |

|---|---|---|

| Yield | 45–50% | |

| Purity (GC-MS) | 90–92% | |

| Side Products | Sulfonic acids (8–10%) |

Excess chlorosulfonic acid drives the reaction but increases corrosivity and safety risks.

Comparative Analysis of Methodologies

Efficiency and Scalability

Chemical Reactions Analysis

4-Bromo-2-chloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate in Drug Development :

- Synthesis of Antitumor Agents :

-

Development of Enzyme Inhibitors :

- The compound has been utilized in the design of selective inhibitors for carbonic anhydrases, which are important targets in the treatment of various conditions, including glaucoma and certain cancers. The modification of its structure has led to the discovery of first-in-class dual hybrid inhibitors .

-

Antimicrobial Properties :

- Compounds derived from this compound have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is attributed to the sulfonamide group, which is known to inhibit bacterial folic acid synthesis.

-

Antiviral Effects :

- Research indicates that related compounds can inhibit viral replication, suggesting that this compound may possess antiviral properties as well. This opens avenues for further exploration in antiviral drug development.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloropyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often catalyzed by palladium or other transition metals, which facilitate the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 4-bromo-2-chloropyridine-3-sulfonyl chloride with analogous sulfonyl halides:

*Reported formula conflicts with structural expectations; independent verification recommended.

Research Findings and Discrepancies

- Formula Inconsistencies : The molecular formula reported for this compound (C₈H₁₁ClF₂O₂S) conflicts with its pyridine-based structure. Independent validation using spectral data (NMR, MS) is critical.

- Reactivity Trends : Computational studies predict that electron-withdrawing groups on pyridine increase sulfonyl chloride reactivity by 20–30% compared to electron-neutral analogs, though steric effects may offset this advantage .

Biological Activity

4-Bromo-2-chloropyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C5H3Cl2N2O2S

- Molecular Weight : 224.06 g/mol

- IUPAC Name : this compound

The presence of both halogen substituents and a sulfonyl chloride group contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to modify proteins and other biomolecules. This modification can lead to inhibition or activation of specific biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibacterial agent.

- Antitumor Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation, making it a candidate for anticancer drug development.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in vitro and in vivo.

Table 1: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 25 µg/mL, showcasing its potential as an antibacterial agent.

- Antitumor Activity : In a cell line study involving human breast cancer cells (MCF-7), treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. This suggests its potential as a chemotherapeutic agent.

- Inflammation Model : In an animal model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its anti-inflammatory capabilities.

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-2-chloropyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation and halogenation of pyridine derivatives. For example, sulfonyl chloride groups can be introduced via chlorosulfonic acid treatment under controlled temperatures (0–5°C), followed by bromination/chlorination using reagents like N-bromosuccinimide (NBS) or SOCl₂. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of halogenating agents are critical to minimize side reactions (e.g., over-halogenation). Purity is enhanced by recrystallization in non-polar solvents or column chromatography using silica gel .

Q. What analytical methods are recommended for characterizing this compound, and how are spectral data interpreted?

- NMR : H and C NMR can confirm substitution patterns on the pyridine ring. For instance, deshielded protons adjacent to electron-withdrawing sulfonyl groups appear downfield (~8.5–9.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 285.88 for C₅H₂BrCl₂NO₂S) and fragmentation patterns indicative of sulfonyl chloride cleavage .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% by area normalization) .

Q. What are the stability considerations for storage and handling?

This compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Decomposition products include sulfonic acids (detectable via IR at 1180 cm⁻¹ for S=O stretches) . Safety protocols recommend using anhydrous gloves and fume hoods due to corrosive and lachrymatory properties .

Advanced Research Questions

Q. How does the compound’s reactivity compare to structurally related sulfonyl chlorides (e.g., thiophene or benzene derivatives) in nucleophilic substitution?

The pyridine ring’s electron-deficient nature enhances electrophilicity at the sulfonyl group, making it more reactive toward amines or alcohols than benzene-based analogs (e.g., 4-bromobenzenesulfonyl chloride). However, steric hindrance from the 2-chloro and 4-bromo substituents may reduce reaction rates with bulky nucleophiles. Comparative kinetic studies using UV-Vis or conductometry under anhydrous conditions are recommended to quantify reactivity .

Q. What strategies mitigate competing side reactions (e.g., ring bromine displacement) during derivatization?

- Temperature Control : Lower reaction temperatures (e.g., −20°C) suppress undesired bromine substitution.

- Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl chloride) before sulfonamide formation.

- Catalysis : Lewis acids like ZnCl₂ can direct electrophilic attacks to the sulfonyl group .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict whether bromine or chlorine acts as the leaving group. Fukui indices identify electrophilic centers, while Hammett parameters correlate substituent effects with reaction rates. Experimental validation via GC-MS after Pd-catalyzed coupling with aryl boronic acids is advised .

Data Contradictions and Resolution

- Purity Discrepancies : reports >98% purity (GC), while other sources (e.g., ) cite >97% (HPLC). Resolution: Cross-validate using orthogonal methods (e.g., NMR integration vs. HPLC).

- Storage Conditions : Some sources recommend 0–6°C storage, while others specify inert gas without temperature limits. Best practice: Follow sulfonyl chloride standards (moisture-free, cold, inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.